molecular formula C16H18BrClN2 B1662940 Zimelidine dihydrochloride CAS No. 60525-15-7

Zimelidine dihydrochloride

Cat. No.: B1662940
CAS No.: 60525-15-7
M. Wt: 353.7 g/mol
InChI Key: GELMUARXROJGSO-LFMIJCLESA-N
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Mechanism of Action

Target of Action

Zimelidine dihydrochloride primarily targets the serotonin transporter (SERT) . This transporter is responsible for the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, zimelidine increases the concentration of serotonin in the synaptic cleft, enhancing its actions on postsynaptic receptors .

Mode of Action

This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, blocking the reuptake of serotonin from the synaptic cleft . This action increases the concentration of serotonin in the synaptic cleft, enhancing its actions on postsynaptic receptors .

Biochemical Pathways

The primary biochemical pathway affected by zimelidine is the serotonergic pathway . By inhibiting the reuptake of serotonin, zimelidine increases the concentration of serotonin in the synaptic cleft . This increase enhances the actions of serotonin on postsynaptic receptors, leading to downstream effects such as mood elevation .

Pharmacokinetics

Zimelidine has an elimination half-life of 8.4±2 hours for the parent compound and 19.4±3.6 hours for norzimelidine . It is completely absorbed from the gastrointestinal tract, but “first-pass metabolism” in the liver reduces its bioavailability to 50% .

Result of Action

The primary result of zimelidine’s action is an increase in the concentration of serotonin in the synaptic cleft . This increase enhances the actions of serotonin on postsynaptic receptors, leading to downstream effects such as mood elevation . Zimelidine was reported to be very effective for cataplexy in 1986, improving cataplexy without causing daytime sleepiness .

Action Environment

The action, efficacy, and stability of zimelidine can be influenced by various environmental factors. For instance, the presence of other drugs, particularly monoamine oxidase inhibitors, can lead to severe or life-threatening reactions . Additionally, individual factors such as age, liver function, and genetic variations in the serotonin transporter can also influence the drug’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zimelidine dihydrochloride involves several steps. Initially, 3-bromopyridine is reacted with n-butyl lithium in dry ether at -40°C. This is followed by the addition of ω-dimethylamino-4’-bromopropiophenone, maintaining the temperature below -40°C. The reaction mixture is then stirred overnight, poured onto ice, and diluted with hydrochloric acid. The product is extracted with methylene dichloride, dried, and evaporated. The resulting crystals are dissolved in water, made alkaline with sodium carbonate, and extracted with ether. The ether solution is dried, evaporated, and recrystallized from isopropyl ether and petroleum ether .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield. The process involves the use of large-scale reactors and continuous monitoring of temperature, pH, and other reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Zimelidine dihydrochloride primarily undergoes substitution reactions due to the presence of bromine and pyridine rings. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide and other strong bases, which facilitate the substitution of bromine atoms.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Zimelidine dihydrochloride has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its structural difference from other antidepressants and its selective inhibition of serotonin reuptake without significant effects on other neurotransmitters. This selectivity contributed to its initial favorable safety profile before its withdrawal from the market .

Properties

CAS No.

60525-15-7

Molecular Formula

C16H18BrClN2

Molecular Weight

353.7 g/mol

IUPAC Name

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C16H17BrN2.ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;/h3-10,12H,11H2,1-2H3;1H/b16-9-;

InChI Key

GELMUARXROJGSO-LFMIJCLESA-N

SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl.Cl

Isomeric SMILES

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl

Key on ui other cas no.

60525-15-7

Pictograms

Irritant

Synonyms

H 102 09
H-102-09
H10209
Hydrochloride, Zimeldine
Hydrochloride, Zimelidine
Zelmid
Zimeldine
Zimeldine Hydrochloride
Zimelidin
Zimelidine
Zimelidine Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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